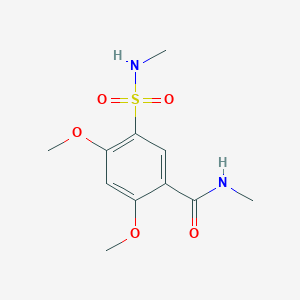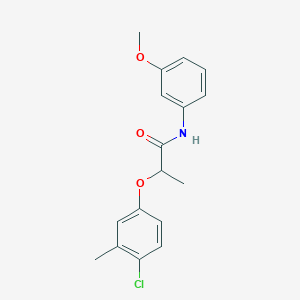![molecular formula C20H19NO3 B4402019 1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]propan-1-one](/img/structure/B4402019.png)
1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]propan-1-one
Overview
Description
1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]propan-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline moiety linked to a phenylpropanone structure through an ethoxyethoxy bridge, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]propan-1-one typically involves multiple steps, starting from commercially available 8-hydroxyquinoline. The general synthetic route includes the following steps:
Formation of Quinolyl Ether: 8-hydroxyquinoline is reacted with ethyl chloroacetate in the presence of potassium carbonate to form quinolyl ether.
Hydrazide Formation: The quinolyl ether is then reacted with hydrazine hydrate under reflux conditions to form 2-(Quinolin-8-yloxy)acetohydrazide.
Final Coupling: The acetohydrazide is coupled with 2-(2-bromoethoxy)phenylpropan-1-one under basic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, such as using alternative solvents or catalysts.
Chemical Reactions Analysis
1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]propan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Major products formed from these reactions include quinoline N-oxides, alcohols, azides, and thioethers.
Scientific Research Applications
1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used to study the interaction of quinoline derivatives with biological targets, such as enzymes and receptors.
Material Science:
Mechanism of Action
The mechanism of action of 1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the activity of topoisomerases and leading to anticancer effects . Additionally, the compound can inhibit enzymes like tyrosine kinases, which play a role in cell signaling pathways .
Comparison with Similar Compounds
1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]propan-1-one can be compared with other quinoline derivatives such as:
2-(Quinolin-8-yloxy)acetohydrazide: This compound is a precursor in the synthesis of this compound and shares similar biological activities.
4-Hydroxy-2-quinolones: These compounds have similar pharmacological properties but differ in their chemical structure and synthetic routes.
Quinolinyl-pyrazoles: These derivatives have distinct biological activities and are synthesized through different synthetic pathways.
The uniqueness of this compound lies in its specific structure, which allows for versatile modifications and a wide range of biological activities.
Properties
IUPAC Name |
1-[2-(2-quinolin-8-yloxyethoxy)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-2-17(22)16-9-3-4-10-18(16)23-13-14-24-19-11-5-7-15-8-6-12-21-20(15)19/h3-12H,2,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHZSWKYMVYRCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride](/img/structure/B4401942.png)
![1-[2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4401967.png)
![2-methyl-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B4401970.png)
![1-[3-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]phenyl]ethanone;hydrochloride](/img/structure/B4401981.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-iodobenzamide](/img/structure/B4402001.png)

![1-[2-[2-(4-Propan-2-yloxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride](/img/structure/B4402012.png)
![2-(benzylamino)-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methylbenzamide](/img/structure/B4402021.png)
![2-[(2-cyanophenyl)thio]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4402023.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]nicotinamide](/img/structure/B4402039.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]cyclopropanecarboxamide](/img/structure/B4402040.png)
![2-[2-(2,3-Dihydroindol-1-yl)-1,3-thiazol-4-yl]phenol](/img/structure/B4402048.png)
![N-[(2,3-dichlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride](/img/structure/B4402056.png)

